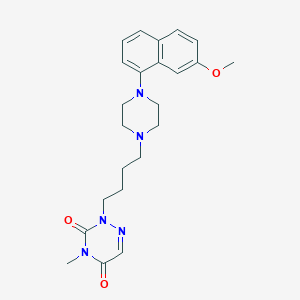
Fatty acids, C16-18 and C18-unsatd., branched and linear, Me esters
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters are a group of chemical compounds derived from fatty acids. These compounds are commonly used in various industrial applications due to their unique chemical properties. They are typically derived from natural sources such as vegetable oils and animal fats and are known for their biodegradability and low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters typically involves the esterification of fatty acids with methanol. This process can be carried out through different methods:
Transesterification: This method involves reacting triglycerides (fats/oils) with methanol in the presence of a catalyst, usually sodium hydroxide or potassium hydroxide, to produce methyl esters and glycerol.
Acid-Catalyzed Esterification: In this method, free fatty acids are reacted with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of these methyl esters often involves large-scale transesterification processes. The process is optimized to ensure high yield and purity of the methyl esters. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products. This reaction is often catalyzed by metal ions or enzymes.
Reduction: Reduction reactions can convert unsaturated methyl esters to saturated ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Major Products
Oxidation: Produces peroxides and other oxygenated compounds.
Reduction: Produces saturated methyl esters.
Hydrolysis: Produces free fatty acids and methanol.
Applications De Recherche Scientifique
Fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various chemicals and as solvents in organic reactions.
Biology: Studied for their role in biological membranes and as signaling molecules.
Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of biodiesel, lubricants, and surfactants
Mécanisme D'action
The mechanism by which these methyl esters exert their effects varies depending on the application. In biological systems, they can integrate into cell membranes, affecting membrane fluidity and function. They may also act as signaling molecules, modulating various biochemical pathways. In industrial applications, their chemical properties, such as hydrophobicity and reactivity, are exploited for specific purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fatty acids, C8-18 and C18-unsaturated, mixed esters: These compounds have similar structures but differ in the chain length and degree of unsaturation.
Fatty acids, tall-oil: Contains predominantly C18 unsaturated fatty acids and is used in similar applications
Uniqueness
Fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters are unique due to their specific chain lengths and degree of unsaturation, which confer distinct physical and chemical properties. These properties make them particularly suitable for applications requiring specific melting points, solubility, and reactivity .
Propriétés
Numéro CAS |
174125-95-2 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
0 |
Synonymes |
Fatty acids, C16-18 and C18-unsatd., branched and linear, Me esters |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



